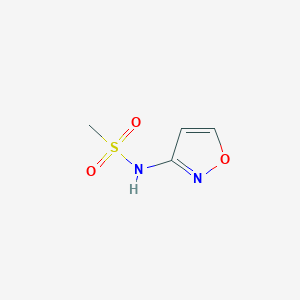
N-(Isoxazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Isoxazol-3-yl)methanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O3S and its molecular weight is 162.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
N-(Isoxazol-3-yl)methanesulfonamide derivatives have shown significant antiviral activity against various viruses, including flaviviruses and influenza viruses.
Case Studies:
- Flavivirus Inhibition: A study evaluated several isoxazoline derivatives for their antiviral properties against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The most effective compounds demonstrated EC50 values as low as 1.3 μM against WNV, indicating potent antiviral activity (Table 1) .
| Compound | Virus Targeted | EC50 (µM) |
|---|---|---|
| 4a | TBEV | 2.0 |
| 5b | WNV | 1.3 |
- Influenza A Virus: Another study assessed the antiviral efficacy of isoxazoline derivatives against the H1N1 strain of influenza A. Compounds exhibited low to mid-micromolar activity, with a high selectivity index indicating low cytotoxicity to host cells .
Antibacterial and Antifungal Properties
The compound also displays a broad spectrum of antibacterial and antifungal activities.
Case Studies:
- Antibacterial Activity: Isoxazoline derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results indicated that certain compounds had IC50 values significantly lower than standard antibiotics, showcasing their potential as effective antibacterial agents (Table 2) .
| Compound | Bacteria Targeted | IC50 (µM) |
|---|---|---|
| 41a | S. aureus | 15 |
| 41b | B. subtilis | 10 |
- Antifungal Activity: In vitro tests revealed that some isoxazoline compounds exhibited strong antifungal activity against Candida albicans, outperforming traditional antifungal agents .
Anticancer Activity
This compound has been investigated for its anticancer properties across various cancer cell lines.
Case Studies:
- Cytotoxicity in Cancer Cells: A series of synthesized isoxazole derivatives were tested on colon cancer (HCT116) and breast cancer (MCF-7) cell lines. One derivative showed an IC50 value of 4.04 µM against HCT116 cells, indicating significant anticancer potential (Table 3) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 35a | HCT116 | 4.04 |
| 35b | MCF-7 | 9.7 |
Properties
CAS No. |
121680-52-2 |
|---|---|
Molecular Formula |
C4H6N2O3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
N-(1,2-oxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H6N2O3S/c1-10(7,8)6-4-2-3-9-5-4/h2-3H,1H3,(H,5,6) |
InChI Key |
MEUCYQQXINWVAS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=NOC=C1 |
Canonical SMILES |
CS(=O)(=O)NC1=NOC=C1 |
Synonyms |
Methanesulfonamide, N-3-isoxazolyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















